molecular formula C16H15F2N3O2S2 B2808808 1-(2,5-difluorophenyl)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide CAS No. 2034283-51-5

1-(2,5-difluorophenyl)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide

Cat. No.: B2808808
CAS No.: 2034283-51-5
M. Wt: 383.43
InChI Key: IIIHJNGZIMENTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-difluorophenyl)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide is a useful research compound. Its molecular formula is C16H15F2N3O2S2 and its molecular weight is 383.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Characterization for Potential Therapeutic Applications : A study conducted by Küçükgüzel et al. (2013) synthesized and characterized derivatives of a similar compound to evaluate their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. The compounds showed promising results in various bioactivity assessments, including anti-inflammatory and analgesic activities, without causing significant tissue damage in the liver, kidney, colon, and brain (Küçükgüzel et al., 2013).

  • Synthesis and Characterization for Chemical Properties Analysis : Zhang Peng-yun (2013) focused on the synthesis and characterization of a related sulfonamide compound, analyzing its structure through spectral methods and exploring various factors affecting its yield, such as the amount of base, solvent, reaction temperature, and time (Zhang Peng-yun, 2013).

  • Potential as Anti-inflammatory Agents : A study by Abdellatif et al. (2014) synthesized and evaluated a group of similar compounds as anti-inflammatory agents. These compounds displayed significant anti-inflammatory activity, with some showing notable effectiveness (Abdellatif et al., 2014).

  • Applications in Opto-electronics : Ramkumar and Kannan (2015) synthesized novel heterocyclic compounds for opto-electronic applications. Their research demonstrated the potential of such compounds in optical materials, especially due to their blue and green emission properties (Ramkumar & Kannan, 2015).

  • Use in Bioanalytical Standards : Rozze and Fray (2009) described the preparation of a deuterated version of a similar compound for use as a bioanalytical standard in clinical trials. This research highlights the compound's relevance in pharmaceutical analysis (Rozze & Fray, 2009).

  • Study of Molecular Structures and Self-association : Sterkhova et al. (2014) studied the structure and self-association of a trifluoro derivative in solution, using IR spectroscopy and quantum chemical methods. This research provides insights into the molecular interactions and properties of such compounds (Sterkhova et al., 2014).

Properties

IUPAC Name

1-(2,5-difluorophenyl)-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2N3O2S2/c17-14-1-2-15(18)13(9-14)11-25(22,23)19-5-7-21-6-3-16(20-21)12-4-8-24-10-12/h1-4,6,8-10,19H,5,7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIIHJNGZIMENTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CS(=O)(=O)NCCN2C=CC(=N2)C3=CSC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.